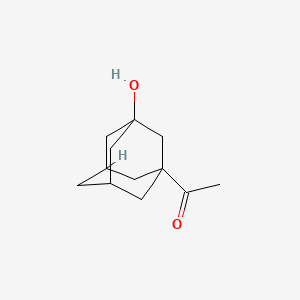

1-(3-Hydroxy-1-adamantyl)ethanone

Description

Overview of Adamantane (B196018) Scaffold in Organic and Medicinal Chemistry

Adamantane, with the systematic name tricyclo[3.3.1.13,7]decane, is a rigid, stress-free, and highly symmetrical molecule (C₁₀H₁₆). wikipedia.orgyoutube.com Its cage-like structure is composed of three fused cyclohexane (B81311) rings in the chair conformation. youtube.com This configuration imparts a set of desirable physicochemical properties that are highly valued in both organic and medicinal chemistry.

The adamantane moiety is notably lipophilic, a characteristic that can enhance a molecule's ability to cross biological membranes. mdpi.com Its three-dimensional and bulky nature provides a rigid scaffold, allowing for the precise spatial orientation of functional groups. researchgate.net This rigidity can be crucial for optimizing interactions with biological targets like enzyme active sites or receptors. researchgate.net Furthermore, the adamantane core is chemically stable and can serve as a bioisostere for other groups, such as phenyl rings, offering a way to explore new chemical space and escape the "flatland" of aromatic compounds in drug design. researchgate.net

Table 1: Physicochemical Properties of Adamantane

| Property | Value |

| Chemical Formula | C₁₀H₁₆ |

| Molar Mass | 136.238 g·mol⁻¹ |

| Appearance | White, crystalline solid with a camphor-like odor |

| Melting Point | 270 °C (543 K) (sublimes) |

| Solubility in water | Practically insoluble |

| Structure | Rigid, diamondoid cage |

| Data sourced from multiple references. wikipedia.orgjinchemical.com |

Significance of Adamantane Derivatives in Drug Discovery and Development

The incorporation of an adamantane group into a potential drug molecule can significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govbenthamdirect.com The lipophilicity of the adamantane cage can improve a compound's pharmacokinetic profile. pensoft.net This has made adamantane a privileged scaffold in medicinal chemistry, leading to the development of several successful therapeutic agents. nih.gov

Adamantane derivatives have shown a wide spectrum of biological activities, including antiviral, antidiabetic, and neuroprotective effects. mdpi.comnih.gov For instance, Amantadine, an early adamantane derivative, was used as an antiviral agent. ucla.edu Memantine, another derivative, is used in the management of Alzheimer's disease. ucla.edu In the realm of metabolic diseases, vildagliptin (B1682220) and saxagliptin (B632) are examples of adamantane-containing drugs used to treat type 2 diabetes. nih.gov These examples underscore the versatile and impactful role of the adamantane scaffold in creating effective pharmaceuticals. nih.gov

Table 2: Examples of Adamantane-Based Drugs and Their Therapeutic Areas

| Drug Name | Therapeutic Area |

| Amantadine | Antiviral, Parkinson's Disease |

| Rimantadine | Antiviral |

| Memantine | Alzheimer's Disease |

| Vildagliptin | Type 2 Diabetes |

| Saxagliptin | Type 2 Diabetes |

| Adapalene | Dermatology |

| Data sourced from multiple references. wikipedia.orgmdpi.comnih.gov |

Historical Context of 1-(3-Hydroxy-1-adamantyl)ethanone in Adamantane Research

The compound this compound (C₁₂H₁₈O₂) is a disubstituted adamantane derivative, featuring both a hydroxyl (-OH) group and an ethanone (B97240) (acetyl, -COCH₃) group at bridgehead positions. simsonpharma.com While the history of adamantane itself dates back to the 1930s, the exploration of specifically functionalized derivatives like this compound is a result of advancing synthetic methodologies.

This particular compound serves as a valuable intermediate and building block in the synthesis of more complex adamantane derivatives. The presence of two different functional groups—a nucleophilic hydroxyl group and an electrophilic carbonyl group—at the 1 and 3 positions allows for a wide range of subsequent chemical transformations. This dual functionality is key to creating libraries of novel compounds for biological screening.

Research into adamantane derivatives has often focused on their potential as inhibitors of various enzymes. For example, adamantane derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. researchgate.net Furthermore, the 3-hydroxy-1-adamantyl moiety is a key structural feature in compounds designed as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. nih.gov The synthesis of compounds like 1-[[(3-hydroxy-1-adamantyl) amino]acetyl]-2-cyano-(S)-pyrrolidine (a potent DPP-IV inhibitor) highlights the importance of precursors that provide the 3-hydroxy-1-adamantyl scaffold. nih.gov Therefore, this compound represents a crucial stepping stone in the rational design and synthesis of targeted therapeutic agents.

Structure

2D Structure

Propriétés

IUPAC Name |

1-(3-hydroxy-1-adamantyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h9-10,14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGGLYJERYAKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343737 | |

| Record name | 1-(3-Hydroxy-1-adamantyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39917-38-9 | |

| Record name | 1-(3-Hydroxy-1-adamantyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Transformations of 1 3 Hydroxy 1 Adamantyl Ethanone

Established Synthetic Methodologies for 1-(3-Hydroxy-1-adamantyl)ethanone

The synthesis of this compound, also known by its alternative name 1-acetyl-3-hydroxyadamantane, has been approached through various strategies, primarily focusing on the functionalization of a pre-existing adamantane (B196018) core.

A prominent multi-step synthesis involves the direct oxidation of a C-H bond at the tertiary position of a 1-acetyladamantane precursor. A specific example of this is the use of dimethyldioxirane (B1199080) as an oxidizing agent. This method provides a direct route to introduce the hydroxyl group at the C-3 position of the adamantane cage. iucr.org

The general transformation can be represented as:

1-Acetyladamantane → 1-Acetyl-3-hydroxyadamantane

This reaction is a powerful tool for the late-stage functionalization of adamantane derivatives, allowing for the direct introduction of a hydroxyl group without the need for harsh reaction conditions.

Another potential multi-step approach could involve the oxidation of 1-ethyl-3-hydroxyadamantane. chembk.com This would require the selective oxidation of the secondary carbon of the ethyl group to a ketone. However, specific reagents and conditions for this transformation are not widely reported.

While specific one-pot syntheses for this compound are not extensively documented in the literature, related adamantane derivatives have been synthesized using such approaches. For instance, various substituted adamantanones can be constructed efficiently from bicyclic precursors in a single pot through acid-promoted cyclization and trapping with a nucleophile. google.com This suggests the possibility of developing a one-pot synthesis for the target molecule, potentially starting from a suitably substituted bicyclo[3.3.1]nonane derivative.

The choice of reagents and catalysts is crucial in the synthesis of this compound and its precursors.

| Reagent/Catalyst | Role in Synthesis |

| Dimethyldioxirane | Oxidizing agent for the direct C-H hydroxylation of 1-acetyladamantane. iucr.org |

| Sulfuric Acid | Catalyst in Friedel-Crafts type reactions for the acylation of adamantane derivatives. google.com |

| Lewis Acids (e.g., AlCl₃) | Catalysts for Friedel-Crafts acylation to introduce the acetyl group onto the adamantane cage. |

| Nitrating Agents (e.g., HNO₃/H₂SO₄) | Used in the synthesis of precursors like 3-amino-1-adamantanol from amantadine. chemicalbook.comgoogle.com |

The optimization of reaction conditions is key to maximizing the yield and purity of this compound. While specific optimization data for the synthesis of this compound is scarce, general principles of adamantane chemistry apply. For instance, in Friedel-Crafts reactions, the choice of solvent, temperature, and reaction time can significantly impact the outcome. Similarly, for the dimethyldioxirane oxidation, controlling the stoichiometry of the oxidant and the reaction temperature is essential to prevent over-oxidation or side reactions.

Chemical Reactivity and Derivatization of this compound

The presence of both a ketone and a hydroxyl group makes this compound a versatile building block for further chemical modifications.

The ketone group in this compound is susceptible to a variety of chemical transformations, primarily nucleophilic addition reactions.

Reduction of the Ketone:

A common reaction of the ketone group is its reduction to a secondary alcohol. This can be achieved using various reducing agents.

| Reducing Agent | Product | Reaction Conditions |

| Sodium Borohydride (NaBH₄) | 1-(1-Hydroxyethyl)-3-hydroxyadamantane | Typically in an alcoholic solvent (e.g., methanol (B129727), ethanol) at room temperature. libretexts.orgchemguide.co.uk |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(1-Hydroxyethyl)-3-hydroxyadamantane | In an anhydrous ether solvent (e.g., diethyl ether, THF), followed by an acidic workup. libretexts.orgchemguide.co.uk |

The reduction of the ketone introduces a new stereocenter, leading to the formation of diastereomers. The stereochemical outcome of the reduction can sometimes be influenced by the presence of the hydroxyl group at the 3-position, which can direct the approach of the hydride reagent. youtube.com

Transformations at the Hydroxyl Group

The secondary hydroxyl group in this compound is a prime site for chemical modification, allowing for the introduction of diverse functionalities. Common transformations include oxidation and the formation of ethers or esters, which can significantly alter the molecule's physicochemical properties.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone. This transformation is a standard reaction in organic chemistry. youtube.com The presence of a hydrogen atom on the carbon bearing the hydroxyl group is a prerequisite for this oxidation. youtube.com

Ether and Thioether Linkages: The hydroxyl functionality can be converted into a leaving group, such as a bromide, to facilitate nucleophilic substitution reactions. For instance, in the synthesis of adamantyl ethanone (B97240) pyridyl derivatives, a related precursor, 1-(3-bromo-1-adamantyl)ethanone, is reacted with various aromatic alcohols (ArOH) or thiols (ArSH). nih.gov These reactions, typically carried out in the presence of a base like potassium carbonate or triethylamine, result in the formation of ether and thioether linkages, respectively. nih.gov The subsequent oxidation of the thioether with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding sulfoxide (B87167) and sulfone. nih.gov

A general scheme for these transformations is presented below:

| Reactant | Reagent(s) | Product Type |

| 1-(3-Bromo-1-adamantyl)ethanone | ArOH, K₂CO₃, acetone | Aryl ether |

| 1-(3-Bromo-1-adamantyl)ethanone | ArSH, Et₃N, CH₃CN | Aryl thioether |

| Aryl thioether derivative | m-CPBA, CH₂Cl₂ | Aryl sulfoxide/sulfone |

Table 1: Representative Transformations at the C-3 Position.

Adamantane Cage Modifications and Functionalization

The rigid and bulky adamantane cage is a key pharmacophore, and its functionalization can lead to new derivatives with unique properties. While direct functionalization of the this compound cage is not extensively documented, general strategies for adamantane modification are well-established and can be applied.

One versatile approach involves the use of 1,3-dehydroadamantane, a highly strained precursor that readily reacts with a variety of reagents to introduce substituents at the bridgehead positions. researchgate.net This method allows for the incorporation of halogens, aryl groups, and other functionalities onto the adamantane scaffold, which could then be further elaborated to include the acetyl and hydroxyl groups. researchgate.net

Another strategy involves the construction of the adamantane skeleton from functionalized precursors. nih.gov This "ground-up" approach allows for the introduction of substituents at specific positions during the synthesis, offering a high degree of control over the final structure. nih.gov For example, the use of substituted bicyclic precursors can lead to di-substituted adamantane derivatives. nih.gov

Synthesis of Analogs and Prodrugs

The development of analogs and prodrugs of this compound is a key area of research, particularly in the pursuit of new therapeutic agents. These modifications aim to enhance properties such as potency, selectivity, and pharmacokinetic profiles.

Analogs: A significant class of analogs are the adamantyl ethanone pyridyl derivatives, which have been investigated as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov The synthesis of these analogs involves linking a pyridyl ring to the adamantyl ethanone core via various linkers, including oxygen, sulfur, sulfoxide, sulfone, and amide bonds. nih.gov The synthesis of amide-linked derivatives, for example, can be achieved by converting a bromo-adamantyl ethanone to an azido (B1232118) intermediate, followed by reduction to an amine and subsequent coupling with a carboxylic acid. nih.gov

Prodrugs: Prodrug strategies are employed to improve the physicochemical properties of a drug, such as solubility, without compromising its biological activity. For instance, the introduction of a pyridine (B92270) ring into the structure of adamantyl ethanone derivatives allows for the formation of hydrochloride salts. nih.gov This salt formation can significantly enhance water solubility, which is a crucial factor for in vivo studies. nih.gov The general concept of a prodrug involves chemically modifying a drug into a form that is inactive but is converted to the active form in the body. nih.govnih.govgoogle.com This approach can be used to improve drug delivery and reduce off-target effects.

| Compound Type | Synthetic Strategy | Purpose |

| Pyridyl Ether/Thioether Analogs | Nucleophilic substitution with pyridyl alcohols/thiols | Inhibition of 11β-HSD1 |

| Pyridyl Amide Analogs | Azide formation, reduction, and amide coupling | Inhibition of 11β-HSD1 |

| Hydrochloride Salt Prodrugs | Reaction of pyridyl-containing analog with HCl | Improved water solubility |

Table 2: Strategies for the Synthesis of Analogs and Prodrugs.

Analytical Methodologies for 1 3 Hydroxy 1 Adamantyl Ethanone

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For adamantane (B196018) derivatives, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are extensively used. sysydz.netgoogle.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds. While specific HPLC methods for 1-(3-Hydroxy-1-adamantyl)ethanone are not extensively detailed in publicly available literature, methods for related aminoadamantane derivatives and other APIs serve as a strong foundation for its analysis. google.comresearchgate.net The presence of the hydroxyl and ketone groups allows for detection using a UV detector, a common component of HPLC systems. cymitquimica.com

A typical HPLC method for an adamantane-containing compound involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. researchgate.netjournaljpri.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. journaljpri.comsielc.com Isocratic elution, where the mobile phase composition remains constant, is often sufficient for simple mixtures. google.com For more complex samples containing impurities, a gradient elution may be necessary.

Table 1: Illustrative HPLC Parameters for Adamantane Derivative Analysis This table is based on typical methods for related pharmaceutical compounds and serves as a guide for method development for this compound.

| Parameter | Typical Conditions |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netjournaljpri.com |

| Mobile Phase | Acetonitrile and Water/Buffer mixture researchgate.netjournaljpri.com |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min journaljpri.com |

| Detection | UV-PDA Detector (e.g., 230 nm) journaljpri.com |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 - 20 µL researchgate.net |

Source: Adapted from methodologies for similar pharmaceutical compounds. researchgate.netjournaljpri.com

Gas Chromatography (GC) is highly suitable for volatile and thermally stable compounds like many adamantane derivatives. sysydz.netresearchgate.net It is frequently used for determining residual solvents and volatile impurities in APIs. researchgate.net The analysis of this compound by GC-MS has been documented, confirming its suitability for this technique. spectrabase.com

GC methods for adamantane derivatives often utilize a capillary column with a stationary phase like 6% cyanopropylphenyl-94% dimethylpolysiloxane. google.com A flame ionization detector (FID) is commonly employed for quantification due to its broad applicability to organic compounds. google.com The operating conditions, including column temperature, carrier gas flow rate, and injector/detector temperatures, are optimized to achieve good separation and peak shape. google.comphcogj.com For instance, a method developed for 3-amino-1-adamantanol, a structurally related compound, provides specific parameters that could be adapted. google.com

Table 2: Exemplary GC Conditions for Analysis of a Related Adamantane Compound Based on a validated method for 3-amino-1-adamantanol.

| Parameter | Conditions |

| Chromatographic Column | Capillary column (6% cyanopropylphenyl-94% dimethylpolysiloxane) google.com |

| Column Temperature | 190 °C google.com |

| Hold Time | 12 min google.com |

| Sample Inlet Temperature | 225 °C google.com |

| Detector Temperature | 290 °C google.com |

| Carrier Gas | Hydrogen and Nitrogen mixture google.com |

| Column Flow Rate | 6 mL/min google.com |

| Injection Volume | 2 µL google.com |

| Split Ratio | 10:1 google.com |

| Detector | Hydrogen Flame Ionization Detector (FID) google.com |

Source: Adapted from CN112394127A. google.com

Spectrophotometric Methods

UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative analysis of compounds containing chromophores (light-absorbing groups). egyankosh.ac.innih.gov Organic compounds with functional groups like ketones absorb in the UV-Vis region and can be determined either directly or after derivatization. egyankosh.ac.in

While this compound possesses a carbonyl (ketone) group, its direct absorption may not be strong enough for sensitive quantification, especially at low concentrations. cymitquimica.comegyankosh.ac.in A common strategy to enhance sensitivity and specificity is derivatization. Ketones can be reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form a colored product (a hydrazone). egyankosh.ac.inmt.com This resulting compound exhibits strong absorbance at a specific wavelength, typically in the visible region (e.g., 480 nm), which can be measured to determine the concentration of the original ketone. egyankosh.ac.in The intensity of the color is proportional to the concentration of the ketone in the sample. mt.com This approach is widely used for the general determination of ketones. egyankosh.ac.in

Method Development and Validation for Pharmaceutical Applications

Before an analytical method can be used for routine quality control in the pharmaceutical industry, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. americanpharmaceuticalreview.comparticle.dk Method validation provides documented evidence that the procedure is reliable, reproducible, and accurate for the analysis of a specific substance. americanpharmaceuticalreview.comwjarr.com The validation process is governed by international guidelines, such as those from the International Council for Harmonisation (ICH). wjarr.comjchr.org

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. wjarr.com For chromatographic methods, this is often demonstrated by showing that the analyte peak is well-resolved from other peaks. researchgate.net

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. jchr.org This is typically evaluated by analyzing a series of standards and is confirmed by a high correlation coefficient (e.g., r² ≥ 0.999). journaljpri.comjchr.org

Accuracy: The closeness of the test results to the true value. wjarr.com It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. wjarr.com It is usually expressed as the Relative Standard Deviation (RSD) for a series of measurements. journaljpri.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jchr.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jchr.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. wjarr.com

The validation of an analytical method for this compound would involve systematically evaluating these parameters to ensure that the chosen technique (e.g., HPLC or GC) consistently provides trustworthy data for quality assurance purposes. americanpharmaceuticalreview.comparticle.dk

Future Directions and Research Perspectives

Development of Novel Synthetic Routes

While established methods for the synthesis of adamantane (B196018) derivatives exist, the future of pharmaceutical development hinges on the creation of more efficient, cost-effective, and environmentally benign synthetic pathways. Research in this area is moving beyond classical multi-step procedures, which often involve harsh reagents and produce significant waste.

Future synthetic strategies for 1-(3-hydroxy-1-adamantyl)ethanone and its analogs are likely to focus on:

One-Pot Reactions: Combining multiple reaction steps into a single procedure to increase efficiency and reduce the need for intermediate purification steps. A one-stage method for preparing an adamantane derivative containing a phenylmethylene fragment has been demonstrated, showcasing a direct inclusion of the adamantane moiety. nih.gov

Catalytic Systems: Employing novel catalysts to improve reaction rates, yields, and selectivity. The development of highly catalytic hydrogenation-isomerization processes for adamantane precursors is a step in this direction. acs.org

Flow Chemistry: Utilizing continuous flow reactors for safer, more controlled, and scalable synthesis, particularly for reactions that are hazardous or involve unstable intermediates. azolifesciences.comaurigeneservices.com

Green Chemistry Principles: Implementing methods that reduce or eliminate the use of hazardous substances. This includes using microwave activation under solvent-free conditions, a technique that has been successfully applied to the synthesis of ketals from 2-adamantanone. nih.gov A recent single-step method for synthesizing an adamantane isocyanide was developed to avoid highly toxic reagents used in previous two-step methods. mdpi.com

These advanced synthetic approaches aim to make this compound and its derivatives more accessible for widespread research and development.

Rational Design of Next-Generation Therapeutics

The adamantane cage is often described as a "lipophilic bullet" in medicinal chemistry, valued for its ability to anchor a molecule within the active site of a biological target. nih.gov The structure of this compound is an ideal starting point for the rational design of new drugs. This approach uses a deep understanding of drug-receptor interactions to design molecules with improved potency, selectivity, and pharmacokinetic profiles.

Key aspects of rational design involving this scaffold include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the hydroxyl and ethanone (B97240) functional groups of the parent molecule to determine how these changes affect biological activity. This allows for the optimization of interactions with a specific target.

Scaffold Hopping and Bioisosteric Replacement: Using the adamantane core as a rigid scaffold to orient other functional groups (pharmacophores) in a precise three-dimensional arrangement to maximize binding affinity with a target enzyme or receptor. nih.govresearchgate.net Adamantane-based scaffolds have been designed to target the sigma-2 receptor, demonstrating their utility as a backbone for new ligands. nih.gov

Multi-Target Ligands: Designing derivatives that can interact with multiple biological targets simultaneously, which could be beneficial for treating complex diseases like cancer or neurodegenerative disorders.

Derivatives of adamantyl ethanone have already been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an important target for metabolic diseases. The rational design of next-generation therapeutics will build on such findings to create highly selective and effective medicines.

Advanced Computational Approaches for Drug Discovery

In recent years, computational tools have become indispensable in accelerating the drug discovery process. For a scaffold like this compound, these in silico methods provide powerful predictive capabilities, reducing the time and cost associated with laboratory synthesis and screening.

Future research will heavily rely on:

Molecular Docking: Simulating the interaction between potential drug candidates derived from this compound and their biological targets. This helps predict the binding affinity and orientation of the molecule within the target's active site. Molecular modeling has been used to predict how adamantane derivatives bind in the catalytic pocket of enzymes like Tyrosyl-DNA phosphodiesterase 1 (Tdp1). nih.gov

Molecular Dynamics (MD) Simulations: Modeling the dynamic behavior of the ligand-protein complex over time to assess its stability and confirm the binding mode predicted by docking studies.

ADME-T Prediction: Using computational algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of new derivatives. This early-stage screening helps to identify candidates with favorable pharmacokinetic profiles and a lower risk of failure in later clinical trials. nih.gov

Virtual Screening: Screening large virtual libraries of adamantane-based compounds against various disease targets to identify promising hits for further development. This approach was used to identify potential poxvirus inhibitors from a library of adamantane-containing compounds. nih.gov

These computational strategies enable a more focused and efficient approach to drug design, allowing researchers to prioritize the synthesis of compounds with the highest probability of success.

Exploration of New Biological Activities and Therapeutic Areas

The adamantane nucleus is present in a variety of approved drugs with diverse biological activities. nih.govmdpi.com While derivatives of this compound have shown promise as enzyme inhibitors, the full therapeutic potential of this scaffold remains largely untapped.

Future research will focus on screening this compound and its derivatives against a wider range of biological targets to uncover new therapeutic applications, including:

Antiviral Agents: Adamantane derivatives like Amantadine were among the first antiviral drugs. nih.gov New research is exploring adamantane-based compounds against other viruses, such as poxviruses, by targeting essential viral proteins like p37. nih.gov

Anticancer Therapies: The adamantane scaffold is being explored for its potential in oncology. Adamantane-based compounds have been designed as inhibitors of enzymes like Tdp1, which is a target for enhancing the efficacy of certain chemotherapies. nih.gov

Central Nervous System (CNS) Disorders: The lipophilic nature of the adamantane cage can enhance a drug's ability to cross the blood-brain barrier, making it a promising scaffold for treating neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov

Antimicrobial Agents: Researchers are synthesizing and testing new adamantane derivatives for activity against various bacterial and fungal strains, with some compounds showing significant potential. mdpi.com

The table below summarizes some of the established and emerging therapeutic areas for adamantane-based compounds, highlighting the broad potential for derivatives of this compound.

| Therapeutic Area | Specific Target/Application | Adamantane's Role |

| Metabolic Disease | 11β-HSD1 and DPP-IV Inhibition | Scaffold for enzyme inhibitors |

| Virology | Influenza A, Poxviruses | Ion channel blocking, protein inhibition |

| Oncology | Tdp1 Inhibition, σ2 Receptor Ligands | Enhancing chemotherapy, drug delivery |

| Neurology | NMDA Receptor Antagonism | Blood-brain barrier penetration |

| Infectious Disease | Antibacterial, Antifungal | Increased lipophilicity and bioavailability |

Development of Sustainable and Scalable Production Methods

As promising drug candidates move from the laboratory to industrial production, the need for sustainable and scalable manufacturing processes becomes critical. Traditional batch-based chemical synthesis can be inefficient, costly, and environmentally harmful. azolifesciences.com The future of pharmaceutical manufacturing for compounds like this compound lies in adopting modern, greener technologies.

Key areas of development include:

Green Chemistry Implementation: This approach focuses on designing processes that minimize waste, use less hazardous chemicals, and are more energy-efficient. youtube.com For adamantane derivatives, this has included using microwave-assisted, solvent-free reactions. nih.gov The goal is to maximize "atom economy," ensuring that most of the starting materials end up in the final product. youtube.com

Continuous Flow Chemistry: This technology is revolutionizing pharmaceutical production by replacing large batch reactors with smaller, continuous systems. aurigeneservices.com Flow chemistry offers superior control over reaction parameters, improved safety, and easier scalability. azolifesciences.com It allows for the large-scale, cost-effective manufacturing of organic compounds with reduced waste and higher product quality. azolifesciences.com

Catalyst Recovery and Reuse: Developing methods to easily recover and reuse catalysts is crucial for both economic and environmental sustainability. For instance, adamantane-functionalized ligands can be used with β-cyclodextrin for host-guest interactions that facilitate the removal and recycling of metal catalysts from reaction mixtures. mdpi.com

By integrating these sustainable and scalable methods, the production of this compound and its therapeutic derivatives can become more economically viable and environmentally responsible, facilitating their journey from research to clinical application.

Q & A

Q. Optimization Tips :

- Monitor reaction temperature (often <0°C to control exothermic reactions).

- Use inert atmospheres (N₂/Ar) to prevent moisture-sensitive catalyst deactivation.

- Purify intermediates via column chromatography to isolate the hydroxyl-adamantyl intermediate before acylation .

What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the adamantane framework, hydroxyl group (-OH) resonance (~1–5 ppm), and ketone carbonyl signal (~200–220 ppm in ¹³C) .

- HPLC-MS : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with UV/Vis detection (λ = 254 nm) .

- FT-IR : Identify functional groups (O-H stretch ~3200–3600 cm⁻¹, C=O stretch ~1700 cm⁻¹) .

How does the adamantane moiety influence the physicochemical properties and reactivity of this compound compared to non-adamantyl analogs?

Advanced Research Question

The rigid, lipophilic adamantane core confers:

- Enhanced Stability : Resistance to metabolic degradation due to its diamondoid structure.

- Altered Solubility : Lower aqueous solubility compared to linear or aromatic analogs, requiring formulation with co-solvents (e.g., DMSO) for biological assays.

- Steric Hindrance : Limits reactivity at the hydroxyl group, complicating derivatization (e.g., esterification or etherification) .

Q. Methodological Insight :

- Compare logP values (experimental or computational) to quantify lipophilicity differences.

- Use X-ray crystallography to analyze steric effects on molecular packing .

What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Contradictions may arise from:

- Purity Variability : Validate compound purity via HPLC before assays.

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability.

- Structural Analogues : Compare activities of derivatives (e.g., halogenated or methylated analogs) to identify critical functional groups .

Example :

If anti-inflammatory activity conflicts, test the compound alongside 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone (a structurally similar derivative with reported antimicrobial efficacy) under identical conditions .

How can computational methods like molecular docking predict the biological targets of this compound?

Advanced Research Question

- Molecular Docking : Use software (e.g., AutoDock Vina, PyRx) to simulate binding interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes.

- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) based on the adamantane core’s lipophilicity .

Case Study :

A related ethanone derivative showed binding affinity (−8.2 kcal/mol) to bacterial DNA gyrase in docking studies, suggesting potential antimicrobial mechanisms .

What are the stability considerations for storing this compound, and how can degradation be monitored?

Basic Research Question

- Storage : Store at −20°C in amber vials under inert gas to prevent oxidation of the hydroxyl group.

- Degradation Monitoring :

What are the challenges in modifying the hydroxyl group of this compound for structure-activity relationship (SAR) studies?

Advanced Research Question

- Steric Hindrance : The adamantane core restricts access to the hydroxyl group, limiting reactions like esterification.

- Selective Protection/Deprotection : Use silyl protecting groups (e.g., TBSCl) to temporarily shield the hydroxyl group during derivatization .

Example :

Compare the reactivity of this compound to 1-(3-Hydroxyphenyl)ethanone, where the aromatic hydroxyl is more accessible for modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.